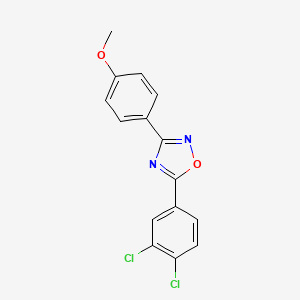
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as DCMO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cells. In cancer cells, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways. In fungi and viruses, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of key enzymes involved in their replication and survival.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, depending on the target organism or cell type. In cancer cells, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to induce DNA damage, activate caspase enzymes, and inhibit angiogenesis. In fungi and viruses, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of key enzymes involved in their replication and survival. In animals, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to have low toxicity and no significant adverse effects on various organs and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its easy synthesis, low toxicity, and potential applications in various fields. However, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole also has limitations, including its limited solubility in water, instability under certain conditions, and potential interactions with other compounds or enzymes.
Orientations Futures
There are several future directions for the research and development of 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. In medicinal chemistry, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole could be further investigated for its potential as a novel anticancer, antifungal, or antiviral agent. In materials science, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole could be used as a building block for the synthesis of novel polymers or materials with specific properties. In environmental science, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole could be studied for its potential use as a more effective and eco-friendly pesticide or herbicide. Additionally, further studies could be conducted to better understand the mechanism of action of 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole and its interactions with other compounds or enzymes.
Méthodes De Synthèse
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be synthesized through a reaction between 3,4-dichloroaniline and 4-methoxybenzohydrazide in the presence of phosphorus oxychloride. The resulting compound can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been investigated for its anticancer, antifungal, and antiviral properties. In materials science, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel polymers and materials. In environmental science, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been studied for its potential use as a pesticide and herbicide.
Propriétés
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-20-11-5-2-9(3-6-11)14-18-15(21-19-14)10-4-7-12(16)13(17)8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXBYVSRHPYMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5531631.png)
![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5531649.png)
![N-cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5531659.png)
![N'-[2-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5531667.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5531675.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5531676.png)
![9-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531681.png)
![3-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5531682.png)
![2-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5531693.png)
![N-[(3S*,4R*)-4-isopropyl-1-(5-phenoxy-2-furoyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B5531701.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5531709.png)
![[2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5531734.png)